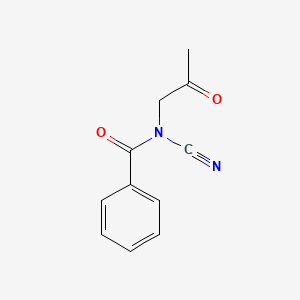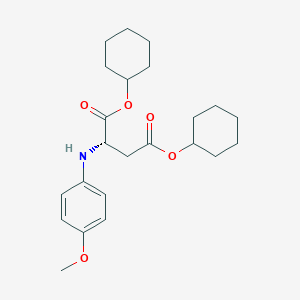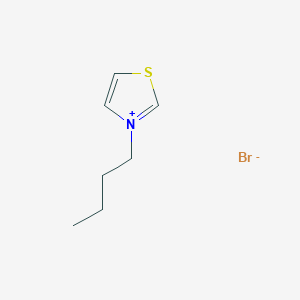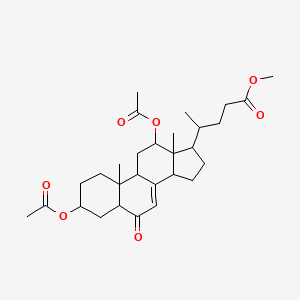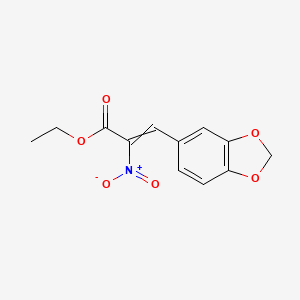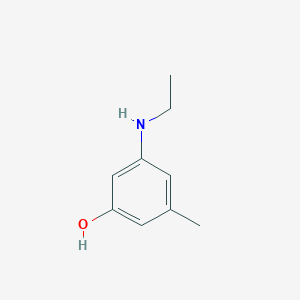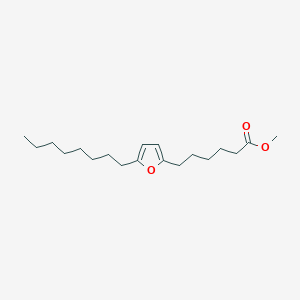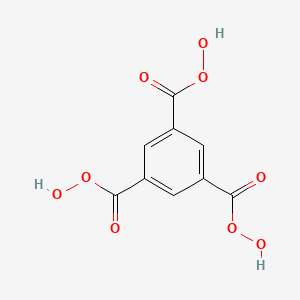
Benzene-1,3,5-tricarboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3,5-tricarboperoxoic acid is an organic compound characterized by the presence of three peroxo groups attached to a benzene ring at positions 1, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-tricarboperoxoic acid typically involves the peroxidation of benzene-1,3,5-tricarboxylic acid. This process can be achieved through the reaction of benzene-1,3,5-tricarboxylic acid with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction conditions generally include maintaining a low temperature to prevent decomposition of the peroxo groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-tricarboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo groups can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxo groups can be reduced to hydroxyl groups.
Substitution: The peroxo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: Products include hydroxylated derivatives.
Substitution: Products include substituted benzene derivatives with various functional groups.
Scientific Research Applications
Benzene-1,3,5-tricarboperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene-1,3,5-tricarboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxo groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include the activation of oxidative stress responses and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxylic acid: This compound is the precursor for the synthesis of Benzene-1,3,5-tricarboperoxoic acid and shares a similar benzene ring structure but lacks the peroxo groups.
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Another isomer of benzenetricarboxylic acid with carboxy groups at positions 1, 2, and 4.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): An isomer with carboxy groups at positions 1, 2, and 3.
Properties
CAS No. |
63556-80-9 |
|---|---|
Molecular Formula |
C9H6O9 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboperoxoic acid |
InChI |
InChI=1S/C9H6O9/c10-7(16-13)4-1-5(8(11)17-14)3-6(2-4)9(12)18-15/h1-3,13-15H |
InChI Key |
MWGZSAVEYPPQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OO)C(=O)OO)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)

